D-Galactose, 3-O-alpha-D-galactopyranosyl-
Overview
Description
D-Galactose, 3-O-alpha-D-galactopyranosyl-, also known as alpha-D-galactose, is a naturally occurring monosaccharide found in many foods. It is a six-carbon sugar with a structure similar to glucose and is an important component of the sugar backbone of many polysaccharides. It is a component of lactose, a sugar found in milk, and is also found in the glycosylation of proteins and lipids. Alpha-D-galactose has many biochemical and physiological effects, and is used for a variety of laboratory experiments.
Scientific Research Applications
Carbohydrate Metabolism Studies
3-O- (α-D-Galactopyranosyl)-D-galactose is relevant in carbohydrate metabolism studies due to its role as a structural constituent in various dietary carbohydrates, impacting their digestion and absorption .
Glycoprotein Investigations
This compound contributes to investigations involving glycoproteins, which encompass proteins containing carbohydrate molecules .
Immunological Studies
Its involvement in antigen recognition and binding renders it useful in immunological studies .
Cell-Cell Communication Studies
The study of cell-cell communication also incorporates alpha-D-galactose due to its role in the formation of cell-cell junctions .
Drug Delivery
In the field of drug delivery, galactose functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells .
Diagnostics
Diagnostic tests based on galactose, such as the galactose elimination capacity test, are utilized to evaluate liver function and assess liver disease as well as hepatic functional reserve .
Theranostics
Galactose-based theranostic agents can be designed by combining drug delivery and diagnostic capabilities .
Glycan Block Establishment
PoβGal35A, a high activity exo-β-1,3/4/6-galactanase, can be used to establish glycan blocks in glycoconjugates .
Mechanism of Action
Target of Action
The primary targets of 3alpha-galactobiose are the cell membranes of most mammals . This compound is a disaccharide that is ubiquitously expressed in glycoproteins and glycolipids .
Mode of Action
3alpha-galactobiose interacts with its targets by becoming a part of the cell membranes. Certain kinds of ticks can introduce this compound into the human body . The body reacts by becoming overloaded with immunoglobulin E . This reaction results in an acquired allergy known as "alpha-gal syndrome" .
Biochemical Pathways
The introduction of 3alpha-galactobiose into the human body affects the immune response pathway. The body’s immune system recognizes the compound as a foreign substance and produces immunoglobulin E to combat it . This response leads to various allergic reactions, which are part of the body’s defense mechanisms .
Pharmacokinetics
It is known that the compound can be introduced into the human body through tick bites . Once in the body, it becomes a part of the cell membranes and triggers an immune response .
Action Environment
The action, efficacy, and stability of 3alpha-galactobiose can be influenced by various environmental factors. For instance, the presence of ticks in the environment can increase the likelihood of the compound being introduced into the human body . Additionally, the consumption of mammalian meat can trigger the symptoms of alpha-gal syndrome .
properties
IUPAC Name |
(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEHCIVVZVBCLE-FSYGUOKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927317 | |
Record name | 3-O-alpha-D-Galactopyranosyl-D-galactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Galactose, 3-O-alpha-D-galactopyranosyl- | |
CAS RN |
13168-24-6 | |
Record name | Galactosyl-(1-3)galactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013168246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-alpha-D-Galactopyranosyl-D-galactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GALACTOBIOSE, 3.ALPHA.- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW90KQ841P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.